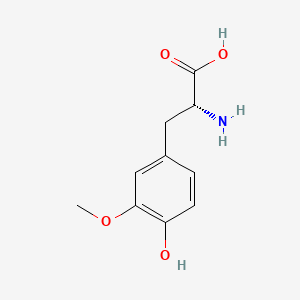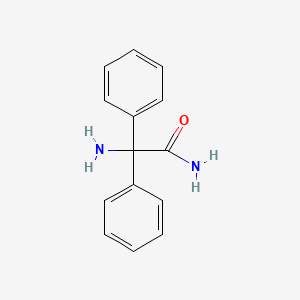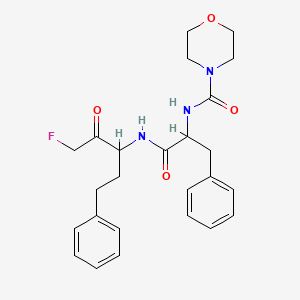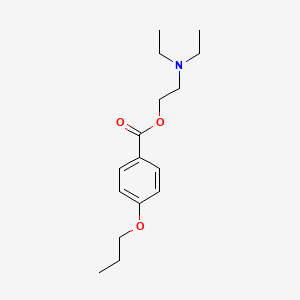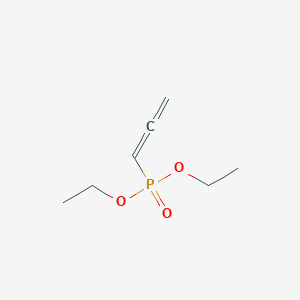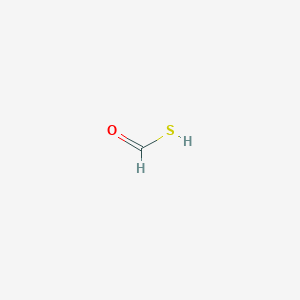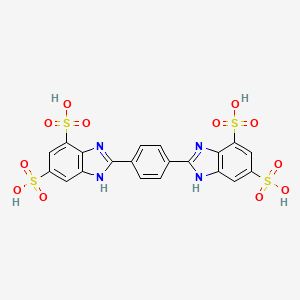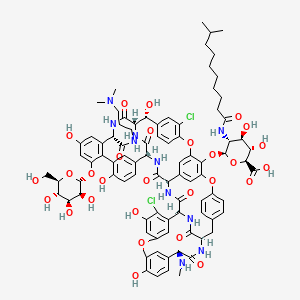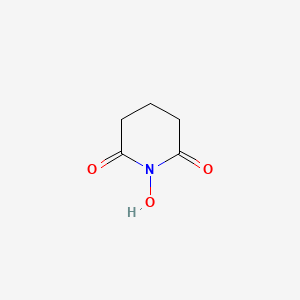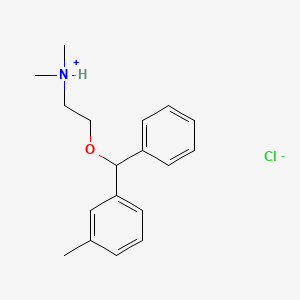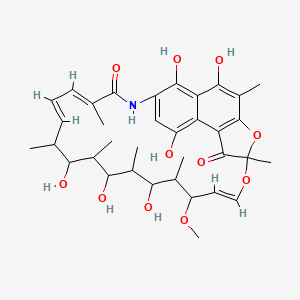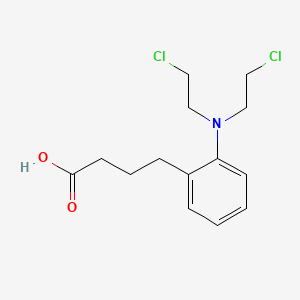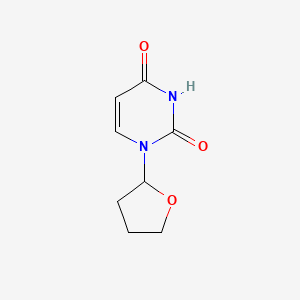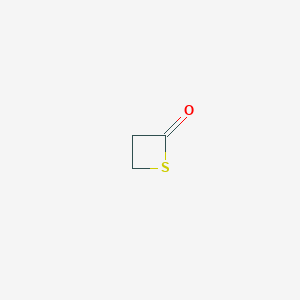
2-Thietanone
Overview
Description
2-Thietanone is an organic compound with the molecular formula C₃H₄OS. It is a four-membered ring structure containing sulfur, oxygen, and carbon atoms. This compound is a member of the thietane family, which are important aliphatic four-membered thiaheterocycles. Thietanes, including this compound, are found in various pharmaceutical and biological compounds and serve as useful intermediates in organic synthesis .
Synthetic Routes and Reaction Conditions:
Intermolecular Double Substitution: One traditional route for synthesizing thietanes involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide.
Intramolecular Substitution: Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates.
Photochemical [2 + 2] Cycloadditions: Inter- and intramolecular photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial production methods are less commonly disclosed in public literature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thietane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom in the thietane ring can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium sulfide are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
2-Thietanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thietanone involves its interaction with various molecular targets and pathways. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and derivative of this compound being studied .
Comparison with Similar Compounds
Thietane: A four-membered ring structure similar to 2-Thietanone but without the carbonyl group.
Thiophene: A five-membered ring containing sulfur, which is more stable and aromatic compared to thietanes.
Oxetane: A four-membered ring containing oxygen, which is structurally similar but lacks sulfur.
Uniqueness of this compound: this compound is unique due to its combination of a four-membered ring structure with both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and makes it a valuable intermediate in the synthesis of various sulfur-containing compounds .
Properties
IUPAC Name |
thietan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4OS/c4-3-1-2-5-3/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSLXZJXRBTXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445902 | |
| Record name | 2-Thietanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2935-95-7 | |
| Record name | 2-Thietanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


